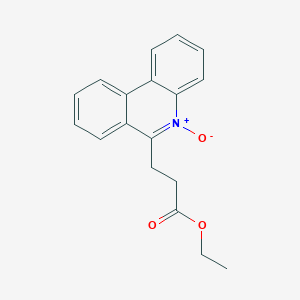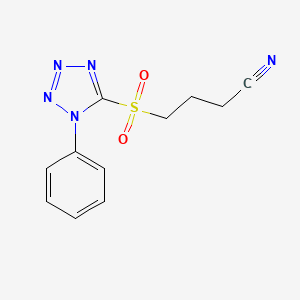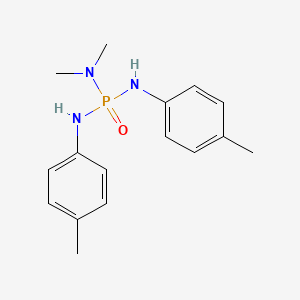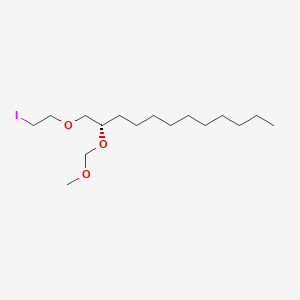
N-(2-Hydroxyethyl)-15-methylhexadecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Hydroxyethyl)-15-methylhexadecanamide is a chemical compound that belongs to the class of fatty acid amides It is characterized by the presence of a long hydrocarbon chain with a hydroxyl group and an amide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-15-methylhexadecanamide typically involves the reaction of 15-methylhexadecanoic acid with ethanolamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction can be represented as follows:
[ \text{15-methylhexadecanoic acid} + \text{ethanolamine} \rightarrow \text{this compound} + \text{water} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality compound.
化学反応の分析
Types of Reactions
N-(2-Hydroxyethyl)-15-methylhexadecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products
Oxidation: Formation of N-(2-Oxoethyl)-15-methylhexadecanamide.
Reduction: Formation of N-(2-Aminoethyl)-15-methylhexadecanamide.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
N-(2-Hydroxyethyl)-15-methylhexadecanamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex molecules and polymers.
Biology: Studied for its role in cellular signaling and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
作用機序
The mechanism of action of N-(2-Hydroxyethyl)-15-methylhexadecanamide involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may interact with peroxisome proliferator-activated receptors (PPARs) and cannabinoid receptors, influencing lipid metabolism and inflammatory responses .
類似化合物との比較
Similar Compounds
Palmitoylethanolamide: Another fatty acid amide with similar biological activities.
Oleoylethanolamide: Known for its role in appetite regulation and lipid metabolism.
Stearoylethanolamide: Studied for its anti-inflammatory properties.
Uniqueness
N-(2-Hydroxyethyl)-15-methylhexadecanamide is unique due to its specific structural features, such as the presence of a methyl group on the hexadecanamide chain. This structural variation can influence its biological activity and interactions with molecular targets, making it distinct from other similar compounds.
特性
CAS番号 |
193264-52-7 |
|---|---|
分子式 |
C19H39NO2 |
分子量 |
313.5 g/mol |
IUPAC名 |
N-(2-hydroxyethyl)-15-methylhexadecanamide |
InChI |
InChI=1S/C19H39NO2/c1-18(2)14-12-10-8-6-4-3-5-7-9-11-13-15-19(22)20-16-17-21/h18,21H,3-17H2,1-2H3,(H,20,22) |
InChIキー |
AHWBDRIMBBOKAJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCCCCCCCCCCCC(=O)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,2,4-Trifluoro-3-[(2-fluorophenyl)methoxy]benzene](/img/structure/B12568831.png)



![Butanedioic acid, [(dimethylarsino)thio]-](/img/structure/B12568843.png)
![6-[(Undec-10-en-1-yl)oxy]naphthalene-2-carboxylic acid](/img/structure/B12568853.png)
![2-[(Tributylgermyl)methyl]benzaldehyde](/img/structure/B12568861.png)


![3-Methyl-3-[(trimethylsilyl)ethynyl]oxiranemethanol](/img/structure/B12568878.png)

![Pyrrolo[3,4-b]indole, 2,4-dihydro-2-(phenylmethyl)-4-(phenylsulfonyl)-](/img/structure/B12568895.png)
